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Compound of Interest

Compound Name: EGFR/HER2/TS-IN-2

Cat. No.: B15581553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity of dual inhibitors

targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor

Receptor 2 (HER2). As the compound "EGFR/HER2/TS-IN-2" is not found in publicly available

literature, this guide will utilize Lapatinib, a well-characterized dual EGFR/HER2 inhibitor, as a

representative molecule to illustrate selectivity profiling. Understanding the selectivity of such

inhibitors is paramount for predicting potential off-target effects and advancing the development

of safer, more effective cancer therapeutics.

Executive Summary
Lapatinib is a potent inhibitor of both EGFR and HER2 kinases. Its selectivity has been

extensively profiled against a broad panel of human kinases, revealing a high degree of

specificity for its primary targets. This guide presents quantitative data on Lapatinib's binding

affinities, details the experimental methodology used to determine these values, and provides

visual representations of the relevant signaling pathways and experimental workflows.

Selectivity Profile of Lapatinib
The kinase selectivity of Lapatinib has been determined using the KINOMEscan™ technology.

This competition binding assay quantitatively measures the binding of a compound to a large

panel of kinases. The results are often expressed as the dissociation constant (Kd), where a

lower Kd value indicates a stronger binding affinity.
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The following table summarizes the binding affinities of Lapatinib for its primary targets, EGFR

and HER2, as well as a selection of other kinases. This data highlights the significant selectivity

of Lapatinib.

Kinase Target Kd (nM) Kinase Family

EGFR (ErbB1) 3 Tyrosine Kinase

HER2 (ErbB2) 13 Tyrosine Kinase

ABL1 540 Tyrosine Kinase

BRAF 100 Serine/Threonine Kinase

KIT 290 Tyrosine Kinase

PDGFRB 250 Tyrosine Kinase

RAF1 580 Serine/Threonine Kinase

RIOK1 170 Atypical Kinase

RIOK3 300 Atypical Kinase

DDR1 400 Tyrosine Kinase

AAK1 71 Serine/Threonine Kinase

PDGFRA 590 Tyrosine Kinase

CSF1R 2000 Tyrosine Kinase

p38-alpha 6900 Serine/Threonine Kinase

Note: This table presents a selection of kinases for illustrative purposes. The complete kinome

scan data for Lapatinib encompasses a much larger panel of kinases.

Experimental Protocols
The determination of a kinase inhibitor's selectivity is a critical step in its preclinical

development. A widely used and comprehensive method is the KINOMEscan™ competition

binding assay.
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KINOMEscan™ Competition Binding Assay
Principle:

This assay measures the ability of a test compound to compete with an immobilized, active-site

directed ligand for binding to a specific kinase. The amount of kinase captured by the

immobilized ligand is quantified, and a reduction in this amount in the presence of the test

compound indicates binding.

Detailed Protocol:

Kinase Preparation: A panel of human kinases is expressed, typically as fusions with a DNA

tag for quantification.

Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid

support (e.g., beads).

Competition Assay:

The DNA-tagged kinases are incubated with the immobilized ligand and the test

compound (e.g., Lapatinib) at various concentrations.

A control reaction is performed with DMSO instead of the test compound.

Washing: Unbound kinase and test compound are removed by washing the solid support.

Quantification: The amount of kinase bound to the solid support is quantified by measuring

the amount of DNA tag using quantitative PCR (qPCR).

Data Analysis:

The amount of kinase bound in the presence of the test compound is compared to the

DMSO control.

The results are used to calculate the dissociation constant (Kd), which represents the

concentration of the test compound required to bind to 50% of the kinase molecules at

equilibrium.
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Visualizing the Landscape
To better understand the context of EGFR and HER2 inhibition and the methodology for

assessing selectivity, the following diagrams are provided.

KINOMEscan Experimental Workflow
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Caption: A simplified workflow of the KINOMEscan competition binding assay.
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Caption: Overview of the EGFR and HER2 signaling pathways and the point of inhibition by

Lapatinib.

To cite this document: BenchChem. [Unveiling the Kinase Selectivity of Dual EGFR/HER2
Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15581553#egfr-her2-ts-in-2-selectivity-profiling-
against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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